molecular formula C26H19D8N5O2 B1574229 Vilazodone D8

Vilazodone D8

Cat. No.: B1574229
M. Wt: 449.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vilazodone D8 is the a deuterium labeled vilazodone, which is a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.

Scientific Research Applications

Pharmacological Profile and Efficacy

Vilazodone, recognized as a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist, has been approved for treating major depressive disorder (MDD) in adults. Its efficacy in this regard has been well-established through various studies:

  • A clinical trial (NCT01629966) highlighted its effectiveness in adults with generalized anxiety disorder (GAD) (Gommoll et al., 2015).
  • Another study demonstrated its role as a high efficacy partial agonist at the rat hippocampal 5-HT1A receptors and its ability to increase extracellular levels of serotonin in the rat frontal cortex, thus exhibiting its antidepressant properties (Hughes et al., 2005).
  • The US Food and Drug Administration (FDA) approved vilazodone based on its efficacy in treating MDD, especially at a dose of 40 mg/d, which needs to be incrementally adjusted to minimize gastrointestinal symptoms (Laughren et al., 2011).

Pharmacokinetic Studies

Vilazodone's pharmacokinetics, such as absorption, metabolism, and distribution, have also been a focus of scientific research:

  • A study developed and validated a sensitive method for determining vilazodone in human plasma, contributing to understanding its pharmacokinetic profile (Iqbal et al., 2015).

Neurochemical and Genomic Effects

Vilazodone's impact on neurochemical pathways and genomic markers has been explored in clinical settings:

  • A pilot study compared the immune-genomic effects of vilazodone and paroxetine in late-life depression, showing its potential in reducing proinflammatory gene expression and modulating immune responses (Eyre et al., 2017).

Comparative Studies

Comparative studies have also been conducted to understand vilazodone's position among other antidepressants:

  • Research comparing vilazodone with other antidepressants, like SSRIs, in treating MDD has provided insights into its unique mechanism and potential advantages (Sahli et al., 2016).
  • Another study explored vilazodone's use for cannabis dependence, although it did not show a significant advantage over placebo in this regard (McRae‐Clark et al., 2016).

Properties

Molecular Formula

C26H19D8N5O2

Molecular Weight

449.57

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.